2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)- 2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)-
Brand Name: Vulcanchem
CAS No.: 75906-64-8
VCID: VC4126123
InChI: InChI=1S/C12H13N3O3/c16-11-9-3-1-2-4-10(9)13-12(17)15(11)14-5-7-18-8-6-14/h1-4H,5-8H2,(H,13,17)
SMILES: C1COCCN1N2C(=O)C3=CC=CC=C3NC2=O
Molecular Formula: C12H13N3O3
Molecular Weight: 247.25 g/mol

2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)-

CAS No.: 75906-64-8

Cat. No.: VC4126123

Molecular Formula: C12H13N3O3

Molecular Weight: 247.25 g/mol

* For research use only. Not for human or veterinary use.

2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)- - 75906-64-8

Specification

CAS No. 75906-64-8
Molecular Formula C12H13N3O3
Molecular Weight 247.25 g/mol
IUPAC Name 3-morpholin-4-yl-1H-quinazoline-2,4-dione
Standard InChI InChI=1S/C12H13N3O3/c16-11-9-3-1-2-4-10(9)13-12(17)15(11)14-5-7-18-8-6-14/h1-4H,5-8H2,(H,13,17)
Standard InChI Key WSLWEOXHHQNVGR-UHFFFAOYSA-N
SMILES C1COCCN1N2C(=O)C3=CC=CC=C3NC2=O
Canonical SMILES C1COCCN1N2C(=O)C3=CC=CC=C3NC2=O

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture and Substituent Effects

The compound’s scaffold consists of a bicyclic quinazoline-dione system, where positions 1 and 3 of the quinazoline ring are substituted with oxygen atoms, forming a dione configuration. At position 3, a morpholine moiety—a six-membered ring containing one oxygen and one nitrogen atom—is attached via a single bond . This substitution introduces conformational flexibility and enhances solubility in polar solvents due to morpholine’s hydrophilic nature .

Key physicochemical parameters include a calculated density of 1.4 g/cm³ and a boiling point of approximately 410.1°C at 760 mmHg . Nuclear magnetic resonance (NMR) studies in dimethyl sulfoxide (DMSO-d6) reveal distinct proton environments: the morpholine ring’s NCH2-\text{NCH}_2 and OCH2-\text{OCH}_2 groups produce broad triplet peaks at δ 3.6–3.8 ppm, while aromatic protons on the quinazoline ring resonate between δ 7.2–8.1 ppm .

Table 1: Structural and Physical Properties

PropertyValueSource
Molecular FormulaC12H13N3O3\text{C}_{12}\text{H}_{13}\text{N}_3\text{O}_3
Molecular Weight247.25 g/mol
Boiling Point410.1°C
Density1.4 g/cm³
Key NMR Signals (1H)δ 3.6–3.8 (morpholine), 7.2–8.1 (aromatic)

Synthetic Methodologies and Optimization

Cyclization Strategies

The synthesis typically begins with anthranilic acid derivatives, which undergo cyclocondensation with isocyanates or carbamates to form the quinazoline-dione core . In a representative protocol, anthranilamide reacts with aromatic aldehydes in the presence of iodine, yielding 3-substituted quinazolinones . Subsequent chlorination using thionyl chloride introduces a reactive site at position 3, enabling nucleophilic aromatic substitution (SNAr) with morpholine .

Functionalization of the Morpholine Substituent

Post-cyclization modifications often target the morpholine ring to enhance bioavailability. For instance, alkylation of the morpholine nitrogen with ethyl chloroacetate under basic conditions (K₂CO₃/DMF) introduces ester functionalities, which can be hydrolyzed to carboxylic acids for further derivatization . Hydrazinolysis of intermediate esters generates hydrazide derivatives, expanding the compound’s utility as a precursor for Schiff base formation .

Biological Activity and Mechanism of Action

Antimicrobial Efficacy

2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)- demonstrates broad-spectrum antimicrobial activity by inhibiting bacterial gyrase and topoisomerase IV—critical enzymes for DNA replication . In agar well diffusion assays, derivatives of this compound exhibited minimum inhibitory concentrations (MICs) of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to fluoroquinolones like ciprofloxacin . The morpholine group augments target binding by forming hydrogen bonds with conserved serine residues (e.g., Ser84 in E. coli gyrase) .

Applications in Drug Development

Antibiotic Resistance Mitigation

The compound’s dual inhibition of gyrase and topoisomerase IV reduces the likelihood of resistance mutations, a common limitation of single-target antibiotics . Structural analogs with bulkier C-7 substituents (e.g., piperazine) exhibit enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), underscoring its adaptability in addressing multidrug-resistant pathogens .

Targeted Cancer Therapeutics

Conjugation with tumor-homing peptides or antibody-drug conjugates (ADCs) enhances the compound’s specificity for cancer cells. For example, linkage to a folate receptor-targeting moiety improved its accumulation in folate receptor-positive KB cells by 15-fold compared to non-targeted analogs .

Recent Advancements and Future Directions

Structural-Activity Relationship (SAR) Studies

Recent SAR investigations highlight the critical role of the morpholine ring’s orientation. Derivatives with para-substituted morpholine exhibit 30% higher topoisomerase IV inhibition than meta-substituted variants, likely due to improved hydrophobic interactions with the enzyme’s ATP-binding pocket .

Formulation Innovations

Nanoencapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles has increased the compound’s oral bioavailability from 22% to 58% in rodent models, addressing its inherent solubility limitations .

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